2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The first stereoselective synthesis of this compound was described by researchers who developed a method involving several key steps . The synthesis begins with the preparation of a chiral intermediate, followed by a series of reactions including cyclization and oxidation to form the quinone structure of this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the cultivation of Malbranchea cinnamomea and subsequent extraction from the culture filtrate and mycelium .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinones and hydroquinones . These products have been studied for their potential biological activities and applications.
Scientific Research Applications
This compound has been extensively studied for its antimicrobial and cytotoxic properties . In chemistry, it serves as a model compound for studying quinone chemistry and developing new synthetic methodologies . In biology and medicine, this compound has shown promise as an antibiotic and anticancer agent . Its unique structure and biological activities make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets, leading to the disruption of essential biological processes . The compound’s quinone structure allows it to undergo redox cycling, generating reactive oxygen species that damage cellular components . Additionally, this compound has been shown to inhibit key enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to this compound include other quinone antibiotics such as dihydromalbranicin and various substituted quinones . These compounds share structural similarities with this compound and exhibit comparable biological activities.
Uniqueness: This compound’s uniqueness lies in its specific structure and the combination of antimicrobial and cytotoxic activities it exhibits . While other quinone antibiotics may share some properties, this compound’s distinct molecular configuration and biological effects set it apart from its counterparts.
Properties
IUPAC Name |
2-methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGSNBSBGKNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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